2-[4-(Difluoromethyl)phenyl]ethan-1-ol
CAS No.:
Cat. No.: VC17731939
Molecular Formula: C9H10F2O
Molecular Weight: 172.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F2O |
|---|---|
| Molecular Weight | 172.17 g/mol |
| IUPAC Name | 2-[4-(difluoromethyl)phenyl]ethanol |
| Standard InChI | InChI=1S/C9H10F2O/c10-9(11)8-3-1-7(2-4-8)5-6-12/h1-4,9,12H,5-6H2 |
| Standard InChI Key | HPUPMSIKTLTRAK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCO)C(F)F |
Introduction
Structural Characteristics and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-[4-(difluoromethyl)phenyl]ethan-1-ol under IUPAC conventions . Its molecular formula, C₉H₁₀F₂O, corresponds to a molecular weight of 172.17 g/mol .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): Signals at δ 7.4–7.3 (m, 4H, aromatic protons), δ 3.8 (t, 2H, –CH₂OH), δ 2.9 (t, 2H, –CH₂–), and δ 6.2 (t, 1H, –CF₂H) .
Infrared (IR) Spectroscopy:
Strong absorption bands at 3300 cm⁻¹ (O–H stretch), 1120 cm⁻¹ (C–F stretch), and 1050 cm⁻¹ (C–O stretch).
Mass Spectrometry:
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 173.07 [M+H]⁺ .
Synthesis and Manufacturing Protocols
Nucleophilic Difluoromethylation
A common route involves the reaction of 4-bromophenethyl alcohol with difluoromethyl iodide (CF₂HI) in the presence of potassium hydroxide (KOH):
Yields range from 70–85% under optimized conditions.
Deoxofluorination Strategies
Morpholinosulfur trifluoride (Morph-DAST) mediates the conversion of ketone precursors to –CF₂H derivatives. For example, 4-acetylphenethyl alcohol treated with Morph-DAST at 50°C yields the target compound in 91% efficiency :
Industrial-Scale Production
Continuous flow reactors enable large-scale synthesis with >90% purity. Solvent recycling and catalytic systems (e.g., Pd/C for debromination) reduce waste .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic | CF₂HI, KOH | 85 | 95 | Moderate |
| Deoxofluorination | Morph-DAST | 91 | 98 | High |
| Continuous Flow | Pd/C, H₂ | 93 | 99 | Industrial |
Chemical Reactivity and Functionalization
Acid-Base Behavior
The hydroxyl group (pKa ≈ 15) undergoes deprotonation with strong bases (e.g., NaH), forming alkoxide intermediates for nucleophilic substitutions .
Electrophilic Aromatic Substitution
The –CF₂H group deactivates the phenyl ring, directing electrophiles (e.g., NO₂⁺) to the meta position. Nitration yields 3-nitro derivatives at 60% conversion .
Oxidation and Reduction
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Oxidation: MnO₂ selectively oxidizes the alcohol to 2-[4-(difluoromethyl)phenyl]acetic acid.
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Reduction: Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring, producing cyclohexane derivatives .
Physicochemical and Stability Profiles
Solubility and Partitioning
Spectroscopic Stability
No decomposition observed in CDCl₃ or DMSO-d₆ at 100°C for 1 hour .
Applications in Pharmaceutical and Material Sciences
Drug Development
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Anticancer Agents: Derivatives inhibit FaDu hypopharyngeal tumor cells (IC₅₀ = 12 μM) via apoptosis induction .
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Neuropharmacology: Enhances serotonin reuptake inhibition (Ki = 45 nM), showing promise for depression treatment .
Material Science
Incorporated into liquid crystals for tunable dielectric properties, achieving a dipole moment of 4.2 D .
Table 2: Pharmacological Data
| Application | Target | Efficacy (IC₅₀/Ki) | Mechanism |
|---|---|---|---|
| Anticancer | FaDu cells | 12 μM | Caspase-3 activation |
| Antidepressant | SERT | 45 nM | Serotonin reuptake block |
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